molecular formula C9H7BrFN B8464964 1-Methyl-5-fluoro-7-bromoindole CAS No. 408355-24-8

1-Methyl-5-fluoro-7-bromoindole

Cat. No.: B8464964
CAS No.: 408355-24-8
M. Wt: 228.06 g/mol
InChI Key: VMXYKKCOSKUEEP-UHFFFAOYSA-N
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Description

1-Methyl-5-fluoro-7-bromoindole is a halogenated indole derivative featuring a methyl group at position 1, fluorine at position 5, and bromine at position 7. This substitution pattern confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The methyl group enhances lipophilicity and metabolic stability, while the fluorine and bromine atoms influence electronic characteristics, such as electron-withdrawing effects, which can modulate reactivity and binding affinity in biological systems .

Properties

CAS No.

408355-24-8

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

7-bromo-5-fluoro-1-methylindole

InChI

InChI=1S/C9H7BrFN/c1-12-3-2-6-4-7(11)5-8(10)9(6)12/h2-5H,1H3

InChI Key

VMXYKKCOSKUEEP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=CC(=C21)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Indole Derivatives

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Reactivity/Applications
5-Fluoro-1-methylindole (7b) 1-CH₃, 5-F C₉H₈FN 55–56 High-yield methylation (98%); precursor for pharmaceuticals
5-Bromo-7-chloro-1H-indole 5-Br, 7-Cl C₈H₅BrClN Not reported Halogenated indole; potential antimicrobial agent
5-Bromo-2-methylindole 2-CH₃, 5-Br C₉H₈BrN Not reported Altered regiochemistry in reactions
7-Fluoroindole 7-F C₈H₆FN Not reported Electron-deficient ring; used in agrochemicals
4-Bromo-7-methylindole 4-Br, 7-CH₃ C₉H₈BrN Not reported Steric hindrance at position 7

Key Comparative Insights

Substituent Position and Reactivity: The 1-methyl group in this compound (vs. 2-methyl in 5-bromo-2-methylindole) directs electrophilic substitution to specific ring positions, altering reactivity . Halogen Effects: Bromine at position 7 (vs. Fluorine at position 5 (vs. position 7 in 7-fluoroindole) provides stronger electron-withdrawing effects, stabilizing intermediates in synthetic pathways .

Physicochemical Properties :

  • The melting point of 5-fluoro-1-methylindole (55–56°C) is lower than sulfonated analogs (e.g., 111–112°C for 5-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole), highlighting how bulky substituents increase crystallinity .

Synthetic Considerations :

  • Methylation at position 1, as demonstrated in , achieves near-quantitative yields (98%) under mild conditions, suggesting efficient scalability for the target compound . Bromination at position 7 may require selective conditions (e.g., N-bromosuccinimide in polar solvents) to avoid over-halogenation .

Biological and Industrial Relevance :

  • Unlike 5-bromo-2-methylindole (used in kinase inhibitor research), the target compound’s trifunctionalized structure may offer dual activity in targeting enzymes with halogen-binding domains (e.g., cytochrome P450) .

Research Findings and Trends

  • Synthetic Efficiency : Methylation protocols from are directly applicable to 1-substituted indoles, but bromination at position 7 remains underexplored in the provided literature, warranting further optimization .
  • Structure-Activity Relationships (SAR): Fluorine at position 5 and bromine at 7 may synergistically improve metabolic stability and target affinity compared to mono-halogenated analogs like 7-fluoroindole .

Notes on Evidence Limitations

  • No direct data on this compound were found; comparisons rely on structurally related compounds.
  • Melting points and biological activities for several analogs (e.g., 5-bromo-7-chloro-1H-indole) are unspecified in the evidence, limiting quantitative analysis .

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